(R)-ethyl 2,5-dioxo-3-(1H-pyrrol-1-yl)pyrrolidine-3-carboxylate

Ranirestat Aldose Reductase Inhibitor Enantioselective Synthesis

(R)-ethyl 2,5-dioxo-3-(1H-pyrrol-1-yl)pyrrolidine-3-carboxylate (CAS 159213-19-1) is a chiral, non-racemic pyrrolidine-2,5-dione derivative with a pyrrol-1-yl substituent at the 3-position and an ethyl ester group. Its (R)-absolute configuration at the quaternary carbon center is critical for its primary documented application: serving as a key synthetic intermediate en route to ranirestat (AS-3201), a clinically developed aldose reductase inhibitor.

Molecular Formula C11H12N2O4
Molecular Weight 236.22 g/mol
CAS No. 159213-19-1
Cat. No. B3243751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-ethyl 2,5-dioxo-3-(1H-pyrrol-1-yl)pyrrolidine-3-carboxylate
CAS159213-19-1
Molecular FormulaC11H12N2O4
Molecular Weight236.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CC(=O)NC1=O)N2C=CC=C2
InChIInChI=1S/C11H12N2O4/c1-2-17-10(16)11(13-5-3-4-6-13)7-8(14)12-9(11)15/h3-6H,2,7H2,1H3,(H,12,14,15)/t11-/m1/s1
InChIKeyBIAKJYXSDXMDFG-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (R)-ethyl 2,5-dioxo-3-(1H-pyrrol-1-yl)pyrrolidine-3-carboxylate (CAS 159213-19-1)


(R)-ethyl 2,5-dioxo-3-(1H-pyrrol-1-yl)pyrrolidine-3-carboxylate (CAS 159213-19-1) is a chiral, non-racemic pyrrolidine-2,5-dione derivative with a pyrrol-1-yl substituent at the 3-position and an ethyl ester group [1]. Its (R)-absolute configuration at the quaternary carbon center is critical for its primary documented application: serving as a key synthetic intermediate en route to ranirestat (AS-3201), a clinically developed aldose reductase inhibitor [2].

Why Generic Substitution Fails: The Unsubstitutability of (R)-ethyl 2,5-dioxo-3-(1H-pyrrol-1-yl)pyrrolidine-3-carboxylate


Generic substitution is not feasible because neither the racemate (CAS 147193-88-2) nor simple achiral analogs lacking the pyrrol-1-yl group can fulfill the dual stereochemical and functional requirements of the ranirestat synthetic route. The (R)-configuration at the quaternary center is mandatory for downstream stereochemical fidelity [1], while the pyrrol-1-yl substituent is structurally essential for subsequent spirocyclization steps that define the ranirestat scaffold [2].

Quantitative Evidence Guide: Differentiating (R)-ethyl 2,5-dioxo-3-(1H-pyrrol-1-yl)pyrrolidine-3-carboxylate from In-Class Alternatives


Enantiomeric Specificity for Ranirestat Synthesis: R vs. S and Racemate

The target (R)-enantiomer is the sole enantiomer documented as the direct precursor in the patented synthetic route to ranirestat. The racemate (CAS 147193-88-2) would require a resolution step, inherently capping the maximum yield at 50% and adding process cost and complexity. The (S)-enantiomer is architecturally incapable of yielding the correct ranirestat stereochemistry [1].

Ranirestat Aldose Reductase Inhibitor Enantioselective Synthesis

Structural Indispensability of the Pyrrol-1-yl Substituent for Spirocyclization

The pyrrol-1-yl group at the 3-position is not a decorative moiety; it is the functional handle required for the key spirocyclization that constructs the tetrahydropyrrolo[1,2-a]pyrazine-4-spiro-3′-pyrrolidine core of ranirestat. Analogs lacking this substituent (e.g., simple 2,5-dioxopyrrolidine-3-carboxylate ethyl ester, CAS 96905-68-9) cannot participate in this ring-forming reaction and therefore cannot access the ranirestat scaffold [1].

Spirocyclization Pyrrolidine-2,5-dione Ranirestat Intermediate

Improved Process Safety and Efficiency vs. Hydrogen Peroxide-Based Routes

The target compound is produced via a palladium-catalyzed cyano-to-amide conversion and subsequent cyclization, a process specifically developed to replace earlier hydrogen peroxide-based methods that suffered from violent exothermic foaming and difficult temperature control. The H₂O₂-free route avoids thermal runaway risk and simplifies scale-up, providing an inherently safer and more controllable manufacturing process for this class of intermediates [1].

Process Chemistry Ranirestat Synthesis Safety

Single Quaternary Stereocenter Simplifies Chiral Chromatographic QC

Unlike ranirestat itself or later-stage intermediates that contain multiple chiral centers requiring complex chiral HPLC methods, (R)-ethyl 2,5-dioxo-3-(1H-pyrrol-1-yl)pyrrolidine-3-carboxylate possesses a single quaternary stereocenter. This simplifies enantiomeric purity assessment to a single chiral chromatographic method, reducing analytical method development burden and QC release testing time [1].

Quality Control Chiral Purity Single Enantiomer

Application Scenarios for (R)-ethyl 2,5-dioxo-3-(1H-pyrrol-1-yl)pyrrolidine-3-carboxylate Procurement


Ranirestat (AS-3201) API Synthesis and Generic Development

Procurement of the (R)-enantiomer is essential for any research group or CMO engaged in the total synthesis of ranirestat or its generic versions. The compound serves as the direct precursor to the spirocyclic core, and its stereochemical integrity directly determines the enantiomeric purity of the final API. Use of the racemate would introduce a 50% yield loss at the resolution stage and require additional purification, while substituting an achiral analog would block the spirocyclization entirely [1].

Aldose Reductase Inhibitor SAR and Lead Optimization Programs

Medicinal chemistry teams exploring structure-activity relationships around the 2,5-dioxopyrrolidine scaffold for aldose reductase or related targets should procure this compound as the starting point for library synthesis. The pyrrol-1-yl and ethyl ester functionalities provide orthogonal handles for divergent derivatization, enabling systematic exploration of N-substitution and C-3 variation without requiring de novo construction of the pyrrolidine-dione core [1].

Process Chemistry Development and Scale-Up Studies

The compound is an ideal substrate for process R&D focused on optimizing the Pd-catalyzed hydration/cyclization sequence. Groups developing safer, higher-yielding manufacturing routes for 2,5-dioxopyrrolidine-3-carboxylate intermediates can use this specific derivative as a benchmark substrate to compare catalyst performance, reaction throughput, and impurity profiles against legacy H₂O₂-based methods [1].

Quote Request

Request a Quote for (R)-ethyl 2,5-dioxo-3-(1H-pyrrol-1-yl)pyrrolidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.